molecular formula C29H34ClNO4 B3324693 Indomethacin 1-Menthol ester CAS No. 193603-94-0

Indomethacin 1-Menthol ester

Cat. No.: B3324693
CAS No.: 193603-94-0
M. Wt: 496 g/mol
InChI Key: RSBMDLAATWEXQU-NAWOXDROSA-N
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Description

Indomethacin 1-Menthol ester is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This compound combines the therapeutic properties of indomethacin with the cooling and soothing effects of menthol. Indomethacin is known for its anti-inflammatory, analgesic, and antipyretic properties, making it a valuable drug in the treatment of various inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin 1-Menthol ester typically involves the esterification of indomethacin with menthol. This process can be carried out using various methods, including:

    Direct Esterification: Indomethacin is reacted with menthol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.

    Steglich Esterification: This method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the esterification reaction. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure ester.

    Continuous Processing: This method involves the continuous feeding of reactants into a reactor and continuous removal of products.

Chemical Reactions Analysis

Types of Reactions: Indomethacin 1-Menthol ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indomethacin 1-Menthol ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Indomethacin 1-Menthol ester involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition leads to reduced inflammation, pain, and fever. The menthol component provides a cooling effect by activating the TRPM8 receptors in the skin, which are sensitive to cold temperatures .

Comparison with Similar Compounds

Indomethacin 1-Menthol ester can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of anti-inflammatory and cooling effects, making it particularly useful in topical formulations for pain relief and inflammation reduction .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClNO4/c1-17(2)23-12-6-18(3)14-27(23)35-28(32)16-24-19(4)31(26-13-11-22(34-5)15-25(24)26)29(33)20-7-9-21(30)10-8-20/h7-11,13,15,17-18,23,27H,6,12,14,16H2,1-5H3/t18-,23+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBMDLAATWEXQU-NAWOXDROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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